1-{2-[(2-METHOXYETHYL)SULFANYL]BENZOYL}-1,2,3,4-TETRAHYDROQUINOLINE
Overview
Description
1-{2-[(2-METHOXYETHYL)SULFANYL]BENZOYL}-1,2,3,4-TETRAHYDROQUINOLINE is an organic compound that belongs to the class of tetrahydroquinolines. This compound is characterized by the presence of a benzoyl group substituted with a 2-(2-methoxyethyl)thio group, attached to a tetrahydroquinoline core. Tetrahydroquinolines are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-[(2-METHOXYETHYL)SULFANYL]BENZOYL}-1,2,3,4-TETRAHYDROQUINOLINE typically involves the following steps:
Formation of the Tetrahydroquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline ring.
Introduction of the Benzoyl Group: The tetrahydroquinoline core is then acylated using benzoyl chloride in the presence of a base such as pyridine or triethylamine.
Thioether Formation: The final step involves the introduction of the 2-(2-methoxyethyl)thio group. This can be done by reacting the benzoyl-substituted tetrahydroquinoline with 2-(2-methoxyethyl)thiol in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1-{2-[(2-METHOXYETHYL)SULFANYL]BENZOYL}-1,2,3,4-TETRAHYDROQUINOLINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the benzoyl group can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3), sulfonating agents (SO3), and Friedel-Crafts acylation reagents (AlCl3).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
1-{2-[(2-METHOXYETHYL)SULFANYL]BENZOYL}-1,2,3,4-TETRAHYDROQUINOLINE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-{2-[(2-METHOXYETHYL)SULFANYL]BENZOYL}-1,2,3,4-TETRAHYDROQUINOLINE involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Interacting with Receptors: Modulating receptor activity to produce therapeutic effects.
Altering Cellular Processes: Affecting cell signaling, proliferation, and apoptosis.
Comparison with Similar Compounds
1-{2-[(2-METHOXYETHYL)SULFANYL]BENZOYL}-1,2,3,4-TETRAHYDROQUINOLINE can be compared with other tetrahydroquinoline derivatives:
1-Benzoyl-1,2,3,4-tetrahydroquinoline: Lacks the 2-(2-methoxyethyl)thio group, resulting in different chemical and biological properties.
1-{2-[(2-hydroxyethyl)thio]benzoyl}-1,2,3,4-tetrahydroquinoline: Contains a hydroxyethyl group instead of a methoxyethyl group, which may affect its solubility and reactivity.
1-{2-[(2-ethoxyethyl)thio]benzoyl}-1,2,3,4-tetrahydroquinoline:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
3,4-dihydro-2H-quinolin-1-yl-[2-(2-methoxyethylsulfanyl)phenyl]methanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2S/c1-22-13-14-23-18-11-5-3-9-16(18)19(21)20-12-6-8-15-7-2-4-10-17(15)20/h2-5,7,9-11H,6,8,12-14H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKTDGAXGMBSPJC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCSC1=CC=CC=C1C(=O)N2CCCC3=CC=CC=C32 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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